

Spectroscopic Profile of Methoxyeugenol 4-Orutinoside: A Technical Guide

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Compound of Interest					
Compound Name:	Methoxyeugenol 4-O-rutinoside				
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Methoxyeugenol 4-O-rutinoside**. Due to the limited availability of directly published complete datasets for this specific compound, this guide presents a detailed analysis based on the spectroscopic data of its constituent moieties: the methoxyeugenol aglycone (4-allyl-2,6-dimethoxyphenol) and the rutinoside sugar unit. This approach, common in the structural elucidation of novel natural products, allows for a robust prediction and interpretation of the spectroscopic profile of the target molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for **Methoxyeugenol 4-O-rutinoside**. These predictions are derived from the analysis of structurally similar compounds, including 4-allyl-2,6-dimethoxyphenol, and various flavonoid rutinosides.

¹H NMR (500 MHz, CD₃OD) and ¹³C NMR (125 MHz, CD₃OD) Data

Table 1: Predicted ¹H and ¹³C NMR Data for **Methoxyeugenol 4-O-rutinoside**



Position	Predicted δC (ppm)	Predicted δH (ppm, mult., J in Hz)	
Aglycone Moiety			
1	133.5 -		
2	105.0 6.70 (s)		
3	154.5 -		
4	136.0	-	
5	154.5	-	
6	105.0	6.70 (s)	
7	40.5	3.35 (d, J = 6.5 Hz)	
8	138.0	5.95 (m)	
9	116.0	5.10 (m)	
3-OCH₃	56.5	3.85 (s)	
5-OCH₃	56.5	3.85 (s)	
Rutinoside Moiety			
Glucose			
1'	102.5	4.90 (d, J = 7.5 Hz)	
2'	75.0	3.50 (m)	
3'	78.0	3.45 (m)	
4'	71.5	3.35 (m)	
5'	78.5	3.40 (m)	
6'	68.0	3.75 (m), 3.90 (m)	
Rhamnose			
1"	102.0	4.55 (d, J = 1.5 Hz)	
2"	72.0	3.80 (m)	



3"	72.5	3.65 (m)
4"	74.0	3.30 (m)
5"	70.0	3.55 (m)
6"	18.0	1.15 (d, J = 6.0 Hz)

Chemical shifts are referenced to residual solvent signals. Assignments are based on data from analogous compounds and expected glycosylation shifts.

Mass Spectrometry (MS) Data

Table 2: Predicted Mass Spectrometry Data for Methoxyeugenol 4-O-rutinoside

lonization	Predicted	Predicted	Key Fragment	Fragmentation
Mode	[M+H]+	[M+Na]+	Ions (m/z)	Pathway
ESI-Positive	515.22	537.20	353.17, 195.09	Loss of rhamnose, followed by loss of glucose to yield the aglycone.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented. These protocols are standard for the analysis of natural product glycosides.

NMR Spectroscopy

Sample Preparation: Approximately 5-10 mg of purified **Methoxyeugenol 4-O-rutinoside** is dissolved in 0.6 mL of deuterated methanol (CD₃OD). The solution is then transferred to a 5 mm NMR tube.

Instrumentation: A 500 MHz NMR spectrometer equipped with a cryoprobe is used for data acquisition.



1D NMR Spectra:

- ¹H NMR: A standard proton experiment is performed with a spectral width of 12 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. Typically, 16 scans are accumulated for a high signal-to-noise ratio.
- ¹³C NMR: A proton-decoupled carbon experiment is conducted with a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. Due to the low natural abundance of ¹³C, 1024 or more scans are typically required.

2D NMR Spectra:

- COSY (Correlation Spectroscopy): To establish proton-proton correlations, a gradientenhanced COSY experiment is run.
- HSQC (Heteronuclear Single Quantum Coherence): To determine direct one-bond protoncarbon correlations, a gradient-enhanced HSQC experiment is performed.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) protoncarbon correlations, which are crucial for connecting the aglycone and the rutinoside moiety, a gradient-enhanced HMBC experiment is conducted. The HMBC spectrum is expected to show a key correlation between the anomeric proton of the glucose unit (H-1') and the carbon of the aglycone at the linkage position (C-4).

Mass Spectrometry

Instrumentation: A high-resolution quadrupole time-of-flight (Q-TOF) mass spectrometer coupled with an electrospray ionization (ESI) source is used.

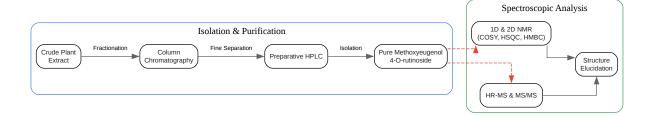
Analysis Conditions:

- Ionization Mode: Positive ion mode is typically used for this class of compounds.
- Mass Range: A scan range of m/z 100-1000 is appropriate.
- Collision Energy: For fragmentation studies (MS/MS), a collision energy ramp (e.g., 10-40 eV) is applied to induce fragmentation and observe the characteristic loss of the sugar moieties.



Visualization of Structural Relationships

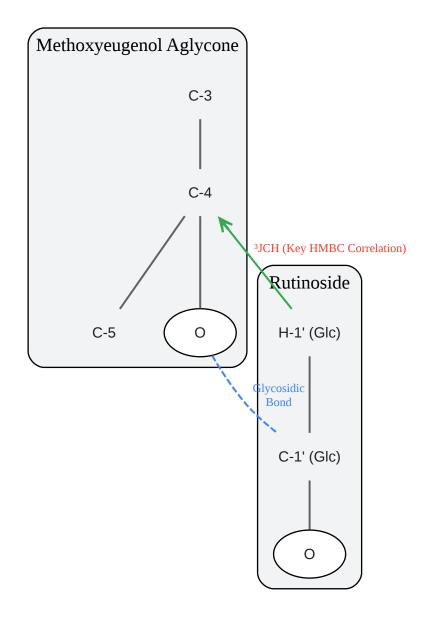
The following diagrams illustrate the logical relationships in the structural elucidation of **Methoxyeugenol 4-O-rutinoside**.



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Caption: Experimental workflow for the isolation and structural elucidation of **Methoxyeugenol 4-O-rutinoside**.





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Caption: Key HMBC correlation confirming the glycosidic linkage in **Methoxyeugenol 4-O-rutinoside**.

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